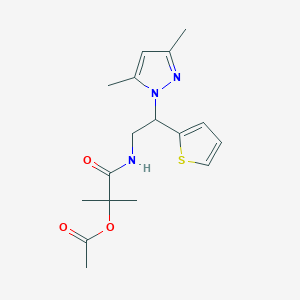
1-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate is a useful research compound. Its molecular formula is C17H23N3O3S and its molecular weight is 349.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Activity
Pyrazole derivatives have shown significant anticancer properties. Studies indicate that compounds with a pyrazole scaffold can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, a related pyrazole derivative demonstrated cytotoxicity against several cancer cell lines, with IC50 values indicating effective inhibition of tumor growth .
Anti-inflammatory Properties
The anti-inflammatory activity of pyrazole derivatives is well-documented. The compound may exert its effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Research has shown that certain pyrazole compounds exhibit selective COX-2 inhibition, leading to reduced inflammation and pain .
Table 1: Summary of Anti-inflammatory Activity
| Compound | COX Inhibition (IC50) | Reference |
|---|---|---|
| Pyrazole Derivative A | 54.65 μg/mL | |
| Pyrazole Derivative B | 60.56 μg/mL |
Antimicrobial Activity
The antimicrobial potential of pyrazoles is significant, particularly against resistant strains of bacteria. The compound may act by disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways. In vitro studies have reported MIC values indicating effective antimicrobial activity against various pathogens .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : By inhibiting enzymes such as COX and certain kinases, the compound can modulate inflammatory responses and cell proliferation.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : Pyrazoles have been shown to possess antioxidant properties, which can protect cells from oxidative stress and damage .
Case Studies
Several studies have investigated the biological activities of similar pyrazole derivatives:
- Study on Anticancer Effects :
- Anti-inflammatory Evaluation :
- Antimicrobial Testing :
属性
IUPAC Name |
[1-[[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]amino]-2-methyl-1-oxopropan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-11-9-12(2)20(19-11)14(15-7-6-8-24-15)10-18-16(22)17(4,5)23-13(3)21/h6-9,14H,10H2,1-5H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWVHOGMWSRERA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C(C)(C)OC(=O)C)C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













